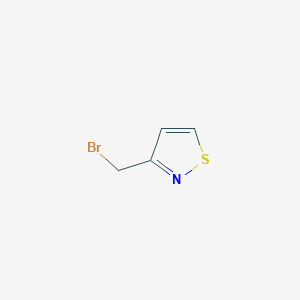

3-(bromomethyl)Isothiazole

Description

Significance of Isothiazole (B42339) Core in Synthetic Chemistry

The isothiazole ring is a prominent five-membered aromatic heterocycle containing sulfur and nitrogen atoms in a 1,2-relationship. sci-hub.searkat-usa.org This structural motif is a cornerstone in medicinal chemistry and organic synthesis, valued for the unique properties imparted by its two electronegative heteroatoms. sci-hub.se Isothiazoles are integral to a wide array of biologically active substances, including compounds with pesticidal, anticancer, antimicrobial, and antiviral properties. thieme-connect.comthieme-connect.com

The isothiazole core serves as a versatile scaffold for constructing more complex molecules. sci-hub.se Halogen-substituted isothiazoles, in particular, are highly reactive building blocks that enable the synthesis of polyfunctional derivatives with diverse substituents. thieme-connect.com The development of new synthetic methods has made these compounds more accessible, facilitating the creation of novel molecular architectures for drug discovery. sci-hub.se For instance, the isothiazole framework is found in natural bioregulators and has been incorporated into inhibitors of various biological targets. arkat-usa.orgthieme-connect.com

Role of Halogenated Methyl Groups in Organic Synthesis

The introduction of a halogen atom into an organic molecule significantly enhances its reactivity, making it a valuable intermediate for subsequent chemical transformations. numberanalytics.commt.com The bromomethyl group (-CH2Br) present in 3-(bromomethyl)isothiazole is a prime example of a reactive functional group used extensively in organic synthesis. This group functions as an excellent electrophile in nucleophilic substitution reactions, as the bromine atom is a good leaving group. chemistrysteps.com

This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in building molecular complexity. lookchem.com Alkyl halides produced through halogenation are precursors for a variety of reactions, including substitution and elimination. chemistrysteps.com Specifically, the bromomethyl group can be readily displaced by a wide range of nucleophiles, enabling the attachment of different functional moieties to the isothiazole core. smolecule.com This versatility makes compounds like this compound powerful tools for synthetic chemists. lookchem.com

Research Landscape of this compound

The primary application of this compound in the research landscape is as a reactive intermediate for creating more complex molecules. lookchem.com Its structure is well-suited for synthetic elaboration, combining the stable isothiazole aromatic ring with a reactive alkyl halide side chain. This duality allows for selective chemical modifications, making it a valuable precursor in multi-step syntheses.

Research has demonstrated its utility in synthesizing a variety of isothiazole derivatives. For example, it is a key starting material in the synthesis of other functionalized isothiazoles through nucleophilic substitution at the bromomethyl position. A documented application includes its reaction with cysteamine (B1669678) to produce 4-bromo-3-[(2-aminoethyl)thiomethyl]isothiazole hydrobromide, which can be further modified. prepchem.com The reactivity of the bromomethyl group is central to these synthetic strategies, enabling the construction of targeted molecular structures for various applications in chemistry and materials science. lookchem.comthieme-connect.com

Table 2: Selected Research Applications of this compound and Related Compounds

| Reactant | Reagent(s) | Product | Research Focus |

|---|---|---|---|

| 4-bromo-3-(bromomethyl)isothiazole | Cysteamine | 4-bromo-3-[(2-aminoethyl)thiomethyl]isothiazole hydrobromide | Synthesis of functionalized isothiazoles via nucleophilic substitution. prepchem.com |

| (4,5-dichloroisothiazol-3-yl) methyl ketone | Bromine in CCl4 or acetic acid | bromomethyl(4,5-dichloroisothiazol-3-yl) ketone | Investigation of side-chain functionalization on the isothiazole ring. researchgate.net |

| 4,5-dimethylthiazole | N-Bromosuccinimide (NBS), AIBN | 4-(Bromomethyl)-5-(dibromomethyl)thiazole | Generation of a thiazole (B1198619) o-quinodimethane intermediate for cycloaddition reactions. acs.org |

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c5-3-4-1-2-7-6-4/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJGRFFQOBEQSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromomethyl Isothiazole and Its Precursors

Direct Bromination Approaches

Direct bromination of a pre-formed 3-methylisothiazole (B110548) ring is a primary strategy for the synthesis of 3-(bromomethyl)isothiazole. This can be achieved through either radical-mediated side-chain halogenation or electrophilic substitution on the aromatic ring. The selectivity of these reactions is highly dependent on the reaction conditions and the reagents employed.

Radical Halogenation Strategies

The introduction of a bromine atom onto the methyl group of 3-methylisothiazole is effectively accomplished via a free radical chain mechanism. This approach, analogous to the well-established Wohl-Ziegler bromination, selectively targets the benzylic-like position of the methyl group attached to the isothiazole (B42339) ring. organic-chemistry.orgwikipedia.org

The reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent such as carbon tetrachloride (CCl₄). wikipedia.org The presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is essential to initiate the reaction, often facilitated by heat or UV light. wikipedia.org The key steps of the mechanism involve the homolytic cleavage of the initiator, followed by hydrogen abstraction from the methyl group of 3-methylisothiazole to form a resonance-stabilized radical. This radical then reacts with NBS to afford the desired this compound and a succinimidyl radical, which continues the chain reaction.

A notable example of this strategy is the bromination of 3,5-dimethylisothiazole, which selectively yields 3-bromomethyl-5-methylisothiazole, demonstrating the feasibility of this approach for the side-chain halogenation of methylisothiazoles. thieme-connect.com

Table 1: Radical Bromination of Methylisothiazoles

| Substrate | Reagents | Solvent | Product | Ref. |

|---|---|---|---|---|

| 3,5-Dimethylisothiazole | NBS | CCl₄ | 3-(Bromomethyl)-5-methylisothiazole | thieme-connect.com |

Electrophilic Bromination of Methyl Isothiazoles

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of heterocyclic systems. In the context of 3-methylisothiazole, electrophilic bromination would involve the substitution of a hydrogen atom on the isothiazole ring with a bromine atom. The regioselectivity of this reaction is governed by the directing effects of the ring heteroatoms and the methyl substituent.

The isothiazole ring itself is a π-deficient system, which generally deactivates it towards electrophilic attack compared to benzene. However, the presence of the electron-donating methyl group at the 3-position can influence the position of bromination. Theoretical and experimental studies on related heterocyclic systems, such as thiazoles, suggest that electrophilic substitution is a viable pathway. nih.govnih.gov

Common reagents for electrophilic bromination include molecular bromine (Br₂) in the presence of a Lewis acid catalyst or N-bromosuccinimide in an acidic medium. nih.gov The precise conditions and the resulting isomeric distribution for the electrophilic bromination of 3-methylisothiazole are crucial factors to consider, as competition between ring and side-chain bromination can occur, depending on the reaction parameters. nih.gov

Cyclization Reactions Incorporating Bromomethyl Moieties

An alternative to the functionalization of a pre-existing isothiazole ring is the de novo construction of the ring with the desired bromomethyl substituent already incorporated or formed during the cyclization process. This approach offers the potential for greater control over the final substitution pattern.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, have emerged as powerful tools in heterocyclic synthesis. nih.govorganic-chemistry.orgresearchgate.netmdpi.com Several MCRs have been developed for the synthesis of isothiazole and thiazole (B1198619) derivatives. nih.govorganic-chemistry.orgresearchgate.net

For the synthesis of this compound via an MCR, one of the starting components would need to contain a bromomethyl group or a precursor that can be readily converted to it. For instance, a three-component reaction of an enaminoester, sulfur, and a bromodifluoroacetamide derivative has been reported for the synthesis of substituted thiazoles and isothiazoles. nih.govorganic-chemistry.orgresearchgate.net By carefully selecting a starting material with the appropriate brominated fragment, it is conceivable that this methodology could be adapted to produce this compound.

Directed Heterocyclization Strategies

Directed heterocyclization involves the use of a directing group to control the regioselectivity of the ring-forming reaction. This strategy can be particularly useful for the synthesis of specifically substituted heterocycles. While specific examples of directed heterocyclization for the synthesis of this compound are not prevalent in the literature, the general principles can be applied.

One could envision a scenario where a precursor molecule containing a directing group and a latent bromomethyl functionality undergoes a cyclization reaction to form the isothiazole ring. The directing group would ensure the correct orientation of the reacting moieties, leading to the desired product. For example, the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters and ammonium (B1175870) acetate (B1210297) proceeds via a [4+1] annulation, involving a sequential imine formation, cyclization, and oxidation cascade. organic-chemistry.org The choice of an appropriate β-ketodithioester with a bromomethyl precursor could potentially lead to the desired isothiazole.

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound can also be achieved through the chemical modification of other functional groups on the isothiazole ring. This often involves the preparation of a suitable precursor followed by a functional group interconversion.

The synthesis of 3-methylisothiazole, the direct precursor for radical bromination, can be accomplished through various cyclization methods. One common approach is the oxidative ring-closure of β-iminothioamides. For example, β-iminothiobutyramide can be treated with an oxidizing agent like hydrogen peroxide or chloramine-T to yield 5-amino-3-methylisothiazole, which can then be further modified. google.com

A key functional group interconversion is the conversion of a 3-methyl group to a 3-bromomethyl group, as detailed in the radical halogenation section. Another important transformation is the conversion of a 3-hydroxymethylisothiazole to this compound. This can be achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The synthesis of 3-hydroxymethylisothiazole itself can be accomplished by the reduction of 3-isothiazolecarboxylic acid or its esters using reducing agents like lithium aluminum hydride (LiAlH₄). The 3-isothiazolecarboxylic acid can be prepared from the corresponding carboxamide, which in turn can be synthesized from the nitrile. mdpi.comresearchgate.net

Table 2: Functional Group Interconversions for this compound Synthesis

| Starting Material | Reagents | Product |

|---|---|---|

| 3-Methylisothiazole | NBS, Radical Initiator | This compound |

| 3-Hydroxymethylisothiazole | PBr₃ or SOBr₂ | This compound |

| 3-Isothiazolecarboxylic Acid | 1. SOCl₂, 2. NH₃, 3. P₂O₅ | 3-Cyanoisothiazole |

| 3-Cyanoisothiazole | H₂SO₄, H₂O | 3-Isothiazolecarboxamide |

| 3-Isothiazolecarboxamide | NaNO₂, TFA | 3-Isothiazolecarboxylic Acid |

Reactivity and Mechanistic Investigations of 3 Bromomethyl Isothiazole

Nucleophilic Substitution Reactions at the Bromomethyl Group

The bromomethyl group at the 3-position of the isothiazole (B42339) ring is an active site for nucleophilic substitution. As a primary alkyl halide, it is susceptible to attack by a variety of nucleophiles, leading to the displacement of the bromide ion. This reactivity allows for the introduction of diverse functional groups onto the isothiazole scaffold.

The mechanism of these substitution reactions is expected to be predominantly a bimolecular nucleophilic substitution (SN2) process, given the primary nature of the carbon center. libretexts.org However, the presence of adjacent heteroatoms (sulfur and nitrogen) in the isothiazole ring introduces the possibility of neighboring group participation (NGP), also known as anchimeric assistance. mugberiagangadharmahavidyalaya.ac.inwikipedia.org This phenomenon, observed in analogous systems like 2-bromomethyl-1,3-thiaselenole, involves the heteroatom assisting in the departure of the leaving group through the formation of a cyclic, bridged cation intermediate. nih.gov Such participation can accelerate the reaction rate and influence the reaction's kinetics and stereochemical outcome. mugberiagangadharmahavidyalaya.ac.in If NGP occurs, the mechanism may proceed through two consecutive SN2 steps, or it may shift towards an SN1-like pathway if the bridged intermediate is sufficiently stable. mugberiagangadharmahavidyalaya.ac.inspcmc.ac.in

Kinetics and Thermodynamics of Substitution Processes

While specific empirical kinetic data for 3-(bromomethyl)isothiazole are not extensively documented in the reviewed literature, the kinetic profile can be predicted based on the plausible reaction mechanisms.

A direct SN2 reaction would exhibit second-order kinetics, where the rate is dependent on the concentrations of both the this compound substrate and the attacking nucleophile. libretexts.org The rate law for such a process is expressed as:

Rate = k[R-Br][Nu⁻]

Conversely, if the reaction proceeds via significant anchimeric assistance, the rate-determining step may become the initial intramolecular displacement of the bromide by the neighboring group to form the cyclic intermediate. mugberiagangadharmahavidyalaya.ac.in In this scenario, the reaction would follow first-order kinetics, with the rate being dependent only on the concentration of the substrate. mugberiagangadharmahavidyalaya.ac.in

The thermodynamics of the substitution are dictated by the relative bond strengths of the C-Br bond being broken and the new C-Nucleophile bond being formed, as well as solvation effects. Generally, the formation of a stronger bond to the incoming nucleophile results in an exothermic reaction.

Table 1: Predicted Kinetic Profiles for Nucleophilic Substitution

| Mechanism | Rate Law | Molecularity of Rate-Determining Step | Dependence |

|---|---|---|---|

| SN2 (Direct Attack) | Rate = k[Substrate][Nucleophile] | Bimolecular | Substrate and Nucleophile Concentration |

| NGP (Anchimeric Assistance) | Rate = k[Substrate] | Unimolecular | Substrate Concentration Only |

Stereochemical Outcomes and Control

The stereochemistry of nucleophilic substitution is highly dependent on the reaction mechanism. Although this compound is an achiral molecule, considering a hypothetical scenario where the substitution creates a chiral center allows for a discussion of the expected stereochemical outcomes.

For a direct SN2 pathway, the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). libretexts.org This process results in a complete inversion of the stereochemical configuration at the reaction center.

If the reaction is influenced by neighboring group participation, the outcome is typically retention of configuration. dalalinstitute.com This occurs because the mechanism involves two sequential SN2 steps: the first intramolecular attack by the neighboring group inverts the configuration, and the second attack by the external nucleophile on the cyclic intermediate causes a second inversion, leading to a net retention of the original stereochemistry. mugberiagangadharmahavidyalaya.ac.inspcmc.ac.in

Table 2: Expected Stereochemical Outcomes

| Mechanism | Stereochemical Result | Description |

|---|---|---|

| SN2 (Direct Attack) | Inversion | Single backside attack by the nucleophile. |

| NGP (Anchimeric Assistance) | Retention | Two consecutive backside attacks (internal then external). |

Electrophilic Aromatic Substitution on the Isothiazole Ring

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The isothiazole ring is considered an electron-deficient aromatic system due to the electronegativity of its heteroatoms, making it less reactive towards electrophiles than benzene. dalalinstitute.com

For the isothiazole ring, theoretical and experimental studies indicate that the C4 position is the preferred site for electrophilic attack. The substituent at the 3-position influences the reactivity and regioselectivity of the reaction. The 3-(bromomethyl) group is expected to be a deactivating group due to the electron-withdrawing inductive effect of the bromine atom. This deactivation further reduces the nucleophilicity of the isothiazole ring, making EAS reactions challenging. Common EAS reactions include nitration, halogenation, and sulfonation, all of which typically require strong electrophiles and often harsh reaction conditions. lumenlearning.combyjus.com

Nucleophilic Attack on the Isothiazole Ring System

While the bromomethyl side chain is the primary site for nucleophilic substitution, the isothiazole ring itself can undergo nucleophilic attack under certain conditions. The electron-deficient nature of the ring makes it susceptible to attack by strong nucleophiles. Studies on isothiazole derivatives suggest that nucleophilic attack is favored at the C3 and C5 positions.

In the case of this compound, the C3 position is already substituted. Therefore, nucleophilic attack on the ring would likely target the C5 position. However, for a substitution to occur at this position, a suitable leaving group would need to be present. In activated systems, such as N-alkylisothiazolium salts, nucleophilic attack can also occur at the ring sulfur atom, often leading to ring-opening or transformation products. cdnsciencepub.comresearchgate.net

Ring-Opening and Ring-Transformation Reactions

The isothiazole ring, while aromatic, is not exceptionally stable and can undergo ring-opening or ring-transformation reactions, particularly when treated with strong nucleophiles or bases. Nucleophilic attack at the ring sulfur atom is a common pathway that initiates ring cleavage. cdnsciencepub.comresearchgate.net For instance, the reaction of certain isothiazolium salts with nucleophiles like hydrogen sulfide (B99878) has been shown to yield acyclic products. cdnsciencepub.com Although specific examples involving this compound are not detailed, it is plausible that strong, soft nucleophiles could induce ring-opening by initially attacking the sulfur atom. Such reactions can lead to the formation of different heterocyclic systems or acyclic compounds, representing a significant transformation of the original isothiazole structure. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions

The presence of the bromomethyl group on the isothiazole ring renders this compound an excellent candidate for a variety of metal-catalyzed cross-coupling reactions. This functionality is analogous to benzylic halides, which are known to readily participate in such transformations. These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures based on the isothiazole core. While specific studies on this compound are not extensively documented in the public domain, its reactivity can be inferred from the well-established chemistry of similar heterocyclic and benzylic halides.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are anticipated to be particularly effective. In these processes, the carbon-bromine bond of the bromomethyl group undergoes oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This would lead to the formation of a new carbon-carbon bond, resulting in 3-(arylmethyl)isothiazoles or 3-(alkylmethyl)isothiazoles. The choice of ligand for the palladium catalyst would be critical to ensure efficient and selective coupling.

Heck-Mizoroki Reaction: The Heck reaction would enable the vinylation of the 3-methylisothiazole (B110548) moiety. The reaction of this compound with an alkene, under the influence of a palladium catalyst and a base, would yield 3-(alkenylmethyl)isothiazoles. This provides a direct route to introduce unsaturation at the side chain.

Sonogashira Coupling: For the introduction of an alkynyl group, the Sonogashira coupling would be the method of choice. This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This would result in the formation of 3-(alkynylmethyl)isothiazoles, which are valuable intermediates for further synthetic transformations.

The following table summarizes the expected products from these key cross-coupling reactions:

| Cross-Coupling Reaction | Coupling Partner | Expected Product Structure | Product Class |

| Suzuki-Miyaura | R-B(OH)₂ | Isothiazole-CH₂-R | 3-(Substituted-methyl)isothiazole |

| Heck-Mizoroki | H₂C=CHR | Isothiazole-CH₂-CH=CHR | 3-(Alkenylmethyl)isothiazole |

| Sonogashira | HC≡CR | Isothiazole-CH₂-C≡CR | 3-(Alkynylmethyl)isothiazole |

Photochemical and Thermal Rearrangements

The isothiazole ring, being an aromatic heterocycle, possesses a rich photochemistry and can undergo various transformations upon exposure to light or heat. The presence of a bromomethyl substituent can influence these reaction pathways.

Exploration of Excited State Pathways

Upon absorption of ultraviolet light, isothiazole derivatives are promoted to an electronically excited state. Theoretical studies on simple substituted isothiazoles suggest that these excited states can undergo a variety of transformations, including isomerization to thiazoles. rsc.orgresearchgate.netd-nb.info The proposed mechanisms often involve high-energy intermediates and conical intersections that facilitate the rearrangement of the heterocyclic ring. rsc.org

For this compound, two primary photochemical pathways can be envisioned:

Ring Permutation: Similar to other substituted isothiazoles, the isothiazole ring itself could undergo photochemical rearrangement. researchgate.netd-nb.info This could lead to the formation of the corresponding thiazole (B1198619) isomer, 2-(bromomethyl)thiazole (B166336) or 4-(bromomethyl)thiazole, through a series of complex bond-breaking and bond-forming events. Computational studies have been instrumental in elucidating the intricate potential energy surfaces of these transformations. rsc.org

C-Br Bond Homolysis: A competing pathway would be the homolytic cleavage of the carbon-bromine bond in the bromomethyl group. This is a common photochemical reaction for benzylic and allylic halides. This process would generate an isothiazol-3-ylmethyl radical and a bromine radical. These reactive intermediates could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with other radical species.

The relative quantum yields of these two pathways would depend on the excitation wavelength, the solvent, and the presence of other reactive species.

Thermal Cycloaddition and Fragmentation Studies

The thermal behavior of this compound is expected to be governed by the stability of the isothiazole ring and the reactivity of the bromomethyl group.

Thermal Cycloaddition: The isothiazole ring itself can participate in cycloaddition reactions, although typically requiring activation by electron-withdrawing groups or conversion to a more reactive derivative. For instance, isothiazole-1,1-dioxides are known to undergo Diels-Alder and 1,3-dipolar cycloadditions. While the bromomethyl group is not strongly electronically activating or deactivating, the potential for intramolecular cycloadditions could exist if a suitable dienophile or dipolarophile were introduced into the molecule via the bromomethyl handle.

Thermal Fragmentation: In the absence of other reactants, heating this compound to high temperatures would likely lead to decomposition. The weakest bond, the C-Br bond, would be the most susceptible to cleavage, leading to the formation of the isothiazol-3-ylmethyl radical and a bromine atom, similar to the photochemical pathway. Further fragmentation of the isothiazole ring would require significantly higher temperatures and would likely result in the formation of smaller, stable molecules such as nitriles, sulfides, and acetylenes.

In mass spectrometry, the fragmentation of this compound would be expected to show characteristic patterns. The molecular ion peak would be observed, and a prominent peak corresponding to the loss of a bromine atom (M-79/81) to form the stable isothiazol-3-ylmethyl cation would be anticipated. Further fragmentation of this cation would involve cleavage of the isothiazole ring, providing structural information about the molecule.

Derivatization and Functionalization Strategies

Formation of Amine-Substituted Isothiazoles

The reaction of 3-(bromomethyl)isothiazole with various nitrogen-based nucleophiles provides a direct route to amine-substituted isothiazoles. This transformation is a standard SN2 reaction where primary, secondary, or even more complex amines displace the bromide. For instance, the related compound 3-bromomethyl-5-methylisothiazole has been shown to react with N,N,N′,N′-tetraethyldiethylenetriamine to yield the corresponding amine derivative thieme-connect.com. The versatility of this method allows for the incorporation of the isothiazole (B42339) motif into a wide range of structures, including those with potential biological activity.

Table 1: Examples of Amine-Substituted Isothiazole Synthesis

| Nucleophile | Reagent | Product |

| Primary Amine | R-NH₂ | 3-(aminomethyl)isothiazole |

| Secondary Amine | R₂NH | 3-(dialkylaminomethyl)isothiazole |

| Polyamine | N,N,N′,N′-tetraethyldiethylenetriamine | N'-( (5-methylisothiazol-3-yl)methyl)-N,N,N',N'-tetraethyldiethylenetriamine thieme-connect.com |

| Azide (B81097) | Sodium Azide (NaN₃) | 3-(azidomethyl)isothiazole |

These reactions are typically performed in a suitable polar solvent, and the presence of a non-nucleophilic base may be required to neutralize the hydrobromic acid generated, especially when using primary or secondary amine salts.

Synthesis of Thiol and Ether Derivatives

Analogous to the formation of amines, this compound serves as an effective substrate for S-alkylation and O-alkylation reactions.

Thiol Derivatives (Thioethers): Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react readily with this compound to form thioethers (sulfides) masterorganicchemistry.com. The reaction proceeds via a Williamson ether synthesis-type mechanism, where a thiol is first deprotonated by a strong base to form the more nucleophilic thiolate anion, which then displaces the bromide masterorganicchemistry.com. This method is highly efficient for creating carbon-sulfur bonds.

Ether Derivatives: The synthesis of ether derivatives follows a similar pathway, using an alcohol or a phenol (B47542) as the nucleophile. The reaction is generally carried out in the presence of a base to deprotonate the hydroxyl group, forming a more reactive alkoxide or phenoxide ion. These nucleophiles then attack the electrophilic carbon of the bromomethyl group to yield the corresponding isothiazolyl methyl ether.

Table 2: Synthesis of Thiol and Ether Derivatives

| Nucleophile Type | Reagent Example | Base | Product Example |

| Thiol | Ethanethiol (EtSH) | NaH | 3-((ethylthio)methyl)isothiazole |

| Phenol | Phenol (PhOH) | K₂CO₃ | 3-(phenoxymethyl)isothiazole |

| Alcohol | Methanol (MeOH) | NaOMe | 3-(methoxymethyl)isothiazole |

Carbon-Carbon Bond Formation Reactions

The electrophilic character of this compound makes it a valuable partner in reactions designed to form new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules organic-chemistry.orgorganic-chemistry.org.

While this compound cannot directly participate in olefination reactions, it is an ideal precursor to the necessary ylides. The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, particularly E-alkenes conicet.gov.arorganic-chemistry.orgwikipedia.org.

The process involves two key steps:

Phosphonate (B1237965) Synthesis: this compound is first reacted with a trialkyl phosphite, such as triethyl phosphite, in a Michaelis-Arbuzov reaction. This reaction forms the corresponding diethyl (isothiazol-3-ylmethyl)phosphonate alfa-chemistry.com.

HWE Reaction: The resulting phosphonate is deprotonated with a suitable base (e.g., NaH, NaOMe, BuLi) to generate a stabilized phosphonate carbanion organic-chemistry.orgwikipedia.org. This carbanion then reacts with an aldehyde or ketone. The intermediate adduct collapses to form an alkene, with the dialkylphosphate salt being an easily removable, water-soluble byproduct wikipedia.orgalfa-chemistry.com.

This sequence allows for the conversion of the bromomethyl group into a vinyl group, effectively elongating the carbon chain and introducing a reactive double bond.

Table 3: Horner-Wadsworth-Emmons Reaction Sequence

| Step | Reactant 1 | Reactant 2 | Product |

| 1. Phosphonate Formation | This compound | Triethyl phosphite | Diethyl (isothiazol-3-ylmethyl)phosphonate |

| 2. Olefination | Diethyl (isothiazol-3-ylmethyl)phosphonate | Benzaldehyde | 3-(2-phenylethenyl)isothiazole |

Alkylation of Carbon Nucleophiles

A straightforward method for C-C bond formation is the direct alkylation of carbon nucleophiles with this compound researchgate.net. This reaction is effective with a variety of soft nucleophiles, particularly stabilized enolates derived from compounds with active methylene (B1212753) groups. Examples include malonic esters, acetoacetic esters, and cyanoacetic esters. The reaction typically involves deprotonating the active methylene compound with a base like sodium ethoxide to generate the enolate, which then acts as the nucleophile to displace the bromide from the isothiazole substrate. This strategy is highly valuable for synthesizing isothiazole derivatives with appended carboxylic acid, ketone, or nitrile functionalities after subsequent hydrolysis and/or decarboxylation steps.

Table 4: Alkylation of Carbon Nucleophiles

| Nucleophile Precursor | Base | Nucleophile | Product |

| Diethyl malonate | NaOEt | Diethyl malonate enolate | Diethyl 2-(isothiazol-3-ylmethyl)malonate |

| Ethyl acetoacetate (B1235776) | NaOEt | Ethyl acetoacetate enolate | Ethyl 2-acetyl-3-(isothiazol-3-yl)propanoate |

| Acetone | LDA | Acetone enolate | 1-(Isothiazol-3-yl)propan-2-one |

Introduction of Other Heteroatom Substituents

Beyond N, O, and S nucleophiles, the bromomethyl group can be displaced by a range of other heteroatom nucleophiles. For instance, reaction with sodium azide provides a convenient route to 3-(azidomethyl)isothiazole. The resulting azide is a synthetically useful intermediate that can be reduced to the corresponding primary amine or used in cycloaddition reactions, such as the Huisgen [3+2] cycloaddition ("click chemistry"). Similarly, displacement with cyanide ions yields the corresponding nitrile, which can be hydrolyzed to a carboxylic acid or reduced to an amine. The reaction of the analogous 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole with potassium thiocyanate (B1210189) has been noted, suggesting a similar reaction is feasible for this compound to produce isothiocyanate or thiocyanate derivatives researchgate.net.

Post-Synthetic Modification of Isothiazole Ring Substituents

The derivatives synthesized from this compound are themselves amenable to further chemical transformation. These subsequent reactions, which modify the newly introduced substituent, significantly broaden the molecular diversity accessible from this starting material. For example, an alkene formed via an HWE reaction can undergo a variety of classic alkene reactions such as hydrogenation, epoxidation, or dihydroxylation. An ester group introduced through the alkylation of a malonate can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. The ability to perform these post-synthetic modifications highlights the role of this compound as a foundational building block for creating libraries of complex isothiazole-containing compounds.

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometry and electronic landscape of 3-(bromomethyl)isothiazole. These methods allow for a detailed examination of bond lengths, angles, and the distribution of electrons within the molecule, which are critical determinants of its physical and chemical properties.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, often employing hybrid functionals such as B3LYP with various basis sets (e.g., 6-31G* or larger), can provide a reliable description of its ground-state geometry. These calculations typically involve optimizing the molecular structure to find the lowest energy conformation.

Key electronic properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack. For instance, in this compound, the LUMO is often localized around the bromomethyl group, indicating its susceptibility to nucleophilic substitution.

Table 1: Calculated Electronic Properties of this compound using DFT (Note: The following data is illustrative and based on typical results for similar molecules, as specific published data for this exact compound is scarce.)

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -7.2 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and stability |

| Dipole Moment | 2.1 D | Polarity of the molecule |

Ab Initio and Semi-Empirical Calculations

While DFT is widely used, other quantum mechanical methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameterization. These methods can provide highly accurate results, particularly for smaller molecules, and are often used to benchmark DFT calculations. However, their higher computational cost can be a limiting factor.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations. Methods like AM1 or PM3 can be employed for rapid preliminary analysis of the molecular structure and properties of this compound, especially for larger systems or for dynamic simulations where a large number of calculations are required. While less accurate than DFT or ab initio methods, they can still provide useful qualitative trends.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction mechanisms. For this compound, which is a versatile building block, understanding its reaction pathways is key to controlling synthetic outcomes.

Transition State Analysis

A critical aspect of studying reaction mechanisms is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is a fleeting arrangement of atoms that connects reactants to products. Computational methods can locate these TS structures and calculate their energies. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.

For reactions involving this compound, such as nucleophilic substitution at the bromomethyl group, transition state analysis can reveal the concerted or stepwise nature of the mechanism. By analyzing the geometry of the transition state, including the forming and breaking bonds, researchers can gain a deeper understanding of the factors that influence the reaction's feasibility and speed.

Reaction Coordinate Mapping

Reaction coordinate mapping, also known as Intrinsic Reaction Coordinate (IRC) calculations, provides a pathway that connects the transition state to the reactants and products on the potential energy surface. This computational technique confirms that a located transition state indeed links the desired reactants and products. By visualizing the IRC, one can follow the geometric changes of the molecule as the reaction progresses, offering a virtual "movie" of the chemical transformation.

Prediction of Reactivity and Selectivity

Computational chemistry excels at predicting the reactivity and selectivity of molecules. For this compound, this can involve predicting which sites on the molecule are most reactive and under what conditions certain products will be favored.

Reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can be calculated to predict the most probable sites for electrophilic, nucleophilic, and radical attack. For this compound, these indices would likely confirm the high reactivity of the methylene (B1212753) carbon in the bromomethyl group towards nucleophiles.

Furthermore, computational models can be used to predict regioselectivity and stereoselectivity in reactions where multiple outcomes are possible. By comparing the activation energies for different reaction pathways leading to various products, the most favorable pathway, and therefore the major product, can be predicted. This predictive power is invaluable for designing efficient and selective synthetic routes utilizing this compound.

Advanced Synthetic Utility in Complex Molecular Architectures

Building Blocks for Polycyclic Heteroaromatic Systems

The construction of fused heteroaromatic systems is a central theme in synthetic chemistry, as these scaffolds often form the core of functional materials and pharmaceutical agents. 3-(bromomethyl)isothiazole is a valuable precursor for creating polycyclic systems where the isothiazole (B42339) ring is annulated with another heterocyclic ring. The strategy typically involves an intramolecular cyclization reaction, where the bromomethyl group is attacked by a nucleophile tethered to an adjacent position on a precursor molecule.

A prominent example of such fused systems includes the thieno[x,x-d]isothiazole family, such as thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles. rsc.orgresearchgate.net While various synthetic routes to these systems exist, a common method involves the cyclization of suitably functionalized thiophenes. rsc.org A synthetic approach utilizing a halomethyl-isothiazole derivative involves introducing a nucleophilic group (like a thiol) onto a neighboring molecule, which can then undergo intramolecular S-alkylation, displacing the bromide to form the fused thiophene ring. The reactivity of the C-Br bond in this compound makes it an ideal substrate for such cyclization strategies, leading to the formation of a stable polycyclic aromatic system.

The synthesis of these fused systems is critical as they are explored for various applications, including as potential plant activators in agriculture. researchgate.net The general reaction scheme involves the formation of a key bond between the methylene (B1212753) carbon of the bromomethyl group and a nucleophilic atom to complete the new ring system.

Table 1: Representative Cyclization Reactions for Thieno-isothiazole Systems

| Starting Material Type | Reagent/Condition | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Isothiazole with adjacent thiol group | Base-catalyzed intramolecular cyclization | Thieno[3,2-d]isothiazole | Not specified | |

| 2-(4-Cyano-3-methylisothiazol-5-ylthio)acetate | Base (e.g., NaOEt) | Ethyl 4-amino-3-methylthieno[3,2-d]isothiazole-5-carboxylate | High |

This table illustrates general cyclization strategies for forming thieno-isothiazole systems, highlighting the types of transformations where a reactive group, analogous to the bromomethyl group on this compound, is key to ring formation.

Precursors for Supramolecular Chemistry Building Blocks

Supramolecular chemistry relies on the design of molecules that can self-assemble into larger, ordered structures through non-covalent interactions. The synthesis of suitable molecular building blocks, often called ligands or synthons, is fundamental to this field. This compound is an excellent starting material for creating such building blocks, particularly for coordination-driven assemblies like metal-organic frameworks (MOFs). nih.govrsc.org

The bromomethyl group can be readily substituted by various nucleophilic coordinating moieties, such as pyridines, imidazoles, or carboxylates. By reacting this compound with these groups, chemists can synthesize ligands where the isothiazole core acts as a rigid spacer or a functional component, and the newly introduced groups serve as coordination sites for metal ions. For example, reaction with 4-hydroxypyridine would yield a ligand capable of bridging metal centers in a MOF.

Thiazolothiazole-based ligands, which are structurally related to isothiazoles, have been successfully used to construct luminescent MOFs for applications in chemical sensing. nih.gov The synthesis of these complex ligands often requires versatile building blocks to introduce the heterocyclic core. The analogous reactivity of this compound makes it a prime candidate for developing novel isothiazole-based ligands for MOFs and other supramolecular assemblies. ossila.com

Intermediates in the Synthesis of Functional Organic Materials

The development of novel organic materials with specific electronic, optical, or thermal properties is a major focus of materials science. Isothiazole-containing polymers and small molecules are of interest due to the electron-withdrawing nature and aromaticity of the isothiazole ring, which can be used to tune the properties of conjugated systems.

This compound serves as a key intermediate for incorporating the isothiazole moiety into larger functional materials. For instance, it can be used to synthesize monomers for polymerization reactions. The bromomethyl group can be converted into other functional groups, such as a vinyl or an acetylene group, which can then undergo polymerization. Alternatively, it can be used to graft isothiazole units onto an existing polymer backbone via nucleophilic substitution, thereby modifying the polymer's properties.

Research into conjugated polymers based on related thieno[3,4-d]thiazole units has shown that modification of the heterocyclic core allows for efficient modulation of the HOMO and LUMO energy levels, which is crucial for applications in organic electronics. rsc.org The synthesis of these materials relies on the availability of functionalized monomers. This compound provides a synthetic handle to create a variety of isothiazole-containing monomers, enabling the development of new functional polymers with tailored optoelectronic properties.

Role in Scaffold Diversity Generation

In medicinal chemistry, the generation of molecular diversity around a core scaffold is a cornerstone of drug discovery. This process involves the synthesis of a large library of related compounds that can be screened for biological activity. The isothiazole ring is a recognized "privileged" scaffold, appearing in numerous biologically active compounds. thieme-connect.commdpi.com

This compound is an ideal reagent for generating scaffold diversity. The high reactivity of the bromomethyl group allows for its facile reaction with a wide range of nucleophiles, including amines, thiols, phenols, and carboxylates. researchgate.net This enables the rapid synthesis of a library of 3-substituted methylisothiazole derivatives from a common precursor. Each nucleophile introduces a new functional group or side chain, allowing for systematic exploration of the structure-activity relationship (SAR) around the isothiazole core.

This approach provides a powerful tool for medicinal chemists to optimize lead compounds or to discover new ones by decorating the isothiazole scaffold with a diverse set of chemical functionalities. The versatility of this reaction makes this compound a valuable building block in both combinatorial chemistry and traditional medicinal chemistry campaigns.

Table 2: Nucleophilic Substitution Reactions for Scaffold Diversity

| Nucleophile Class | Reagent Example | Product Type | Potential Application | Reference |

|---|---|---|---|---|

| N-Nucleophiles | Piperidine | 3-(Piperidin-1-ylmethyl)isothiazole | CNS Agents | researchgate.net |

| S-Nucleophiles | Sodium thiophenoxide | 3-((Phenylthio)methyl)isothiazole | Enzyme Inhibitors | researchgate.net |

This table exemplifies how this compound can react with various classes of nucleophiles to generate diverse molecular structures for biological screening.

Future Research Directions and Emerging Methodologies

Development of Green Chemistry Approaches for Synthesis and Functionalization

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance safety. For the synthesis and functionalization of 3-(bromomethyl)isothiazole, future efforts will likely concentrate on several key areas:

Eco-Friendly Solvents and Reagents: A shift towards the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, is anticipated to replace traditional volatile organic compounds. Research into the use of less hazardous reagents for bromination and isothiazole (B42339) ring formation will also be crucial.

Atom Economy: Methodologies that maximize the incorporation of all starting materials into the final product, such as addition and cycloaddition reactions, will be prioritized to minimize waste.

Energy Efficiency: The adoption of energy-efficient techniques like microwave-assisted and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods.

| Green Chemistry Approach | Potential Application for this compound | Anticipated Benefits |

| Use of Green Solvents | Synthesis in aqueous media or ionic liquids. | Reduced VOC emissions, improved safety. |

| Microwave-Assisted Synthesis | Rapid formation of the isothiazole ring. | Shorter reaction times, higher yields. |

| Multicomponent Reactions | One-pot synthesis of functionalized isothiazoles. | Increased efficiency, reduced waste. |

Exploration of Novel Catalytic Systems

Catalysis plays a fundamental role in the efficient and selective synthesis of complex molecules. The development of novel catalytic systems for the synthesis and functionalization of this compound is a promising avenue for future research.

Homogeneous and Heterogeneous Catalysis: The design of new transition metal catalysts, particularly those based on palladium, copper, and nickel, will continue to be important for cross-coupling reactions to introduce diverse functional groups onto the isothiazole ring. The development of reusable heterogeneous catalysts will also be a key focus to simplify product purification and reduce catalyst waste.

Organocatalysis: Metal-free catalytic systems using small organic molecules are gaining prominence as a sustainable alternative to metal-based catalysts. Research into organocatalytic methods for the asymmetric functionalization of this compound could lead to the synthesis of chiral molecules with important biological activities.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Future studies may explore the enzymatic resolution of racemic this compound derivatives or the use of engineered enzymes for specific transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, scalability, and reproducibility. The integration of these technologies into the synthesis of this compound is an emerging area with considerable potential.

Continuous Flow Synthesis: Performing reactions in a continuous flow system allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This is particularly beneficial for handling hazardous reagents and managing exothermic reactions often involved in the synthesis of halogenated heterocycles.

Microreactor Technology: The use of microreactors can enhance heat and mass transfer, leading to improved reaction yields and selectivity. This technology is well-suited for the rapid optimization of reaction conditions and the synthesis of small quantities of compounds for screening purposes.

Automated Synthesis: Automated platforms can be employed for high-throughput synthesis and screening of this compound derivatives, accelerating the drug discovery process.

Advanced Spectroscopic Characterization Techniques for In-Situ Studies

A detailed understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. Advanced spectroscopic techniques that allow for the in-situ monitoring of reactions are becoming increasingly important.

In-Situ NMR and IR Spectroscopy: Real-time monitoring of reaction progress using in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide valuable kinetic and mechanistic data. This information can be used to identify reaction intermediates and optimize reaction conditions.

Operando Spectroscopy: This technique combines spectroscopic measurements with simultaneous assessment of catalytic activity, providing a direct correlation between the structure of the catalyst and its performance. Operando studies of catalytic reactions involving this compound could lead to the rational design of more efficient catalysts.

| Spectroscopic Technique | Information Gained | Impact on Research |

| In-Situ NMR | Reaction kinetics, intermediate identification. | Optimization of reaction conditions. |

| In-Situ IR | Monitoring of functional group transformations. | Understanding of reaction pathways. |

| Operando Spectroscopy | Catalyst structure-activity relationships. | Rational design of improved catalysts. |

Synergistic Experimental and Computational Research Paradigms

The combination of experimental and computational approaches provides a powerful tool for understanding and predicting chemical reactivity. This synergistic paradigm is expected to play a significant role in the future of this compound research.

Density Functional Theory (DFT) Calculations: Computational modeling using DFT can be used to elucidate reaction mechanisms, predict the stability of intermediates and transition states, and rationalize observed regioselectivity and stereoselectivity.

Molecular Docking and Dynamics: For medicinal chemistry applications, computational tools can be used to predict the binding of this compound derivatives to biological targets, guiding the design of new drug candidates.

Data-Driven Approaches: The use of machine learning and artificial intelligence to analyze large datasets from high-throughput screening experiments can help to identify structure-activity relationships and predict the properties of new compounds.

By embracing these future research directions and emerging methodologies, the scientific community can unlock the full potential of this compound as a versatile building block for the development of new materials and therapeutic agents.

Q & A

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

- Answer : DFT calculations (e.g., Gaussian 16) model transition states to predict SN2 vs. SN1 pathways. For example, methyl substitution at the 5-position increases steric hindrance, favoring SN2 mechanisms (ΔG‡ ≈ 18 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.